N-(2-Hydroxyethyl)benzenesulfinamide
Description
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Structure
3D Structure
Properties
CAS No. |
88687-12-1 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)benzenesulfinamide |
InChI |
InChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
IELFVWKUFDTLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)NCCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Conventional Synthetic Routes to N-(2-Hydroxyethyl)benzenesulfonamide
The most direct and widely used method for synthesizing N-(2-Hydroxyethyl)benzenesulfonamide is the reaction between benzenesulfonyl chloride and ethanolamine (B43304). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid formed during the reaction. wikipedia.orgresearchgate.netcbijournal.com The base prevents the protonation of the ethanolamine reactant, which would render it non-nucleophilic. Stoichiometrically, the reaction requires at least one equivalent of the amine for every equivalent of the sulfonyl chloride. However, an excess of the amine or the addition of a non-nucleophilic base is common practice to ensure the complete consumption of the sulfonyl chloride and to neutralize the acidic byproduct. libretexts.org The reaction is often performed in a suitable solvent like acetone (B3395972) or chloroform (B151607) at room temperature or with gentle heating. researchgate.netnih.gov Studies have shown that for certain amines, conducting the reaction in a highly basic aqueous solution (e.g., 1.0 M NaOH) can lead to unexpectedly high yields of the sulfonamide, which is attributed to hydrophobic effects and the presence of third-order reaction kinetics involving the sulfonyl chloride, amine, and hydroxide anion. researchgate.net
General Synthetic Approaches for Benzenesulfonamide (B165840) Core Introduction
The benzenesulfonamide core is a critical pharmacophore, and its introduction into molecules is a key step in the synthesis of many drugs. cbijournal.com The two primary strategies for this are sulfonation followed by amidation, or direct amidation of a pre-formed sulfonyl chloride.
Sulfonation is a classic electrophilic aromatic substitution reaction used to install a sulfonic acid (-SO₃H) group onto an aromatic ring. wikipedia.orgopenochem.org Benzene (B151609) can be sulfonated using concentrated or fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). openochem.orgmasterorganicchemistry.comkhanacademy.org The active electrophile is sulfur trioxide (SO₃) or its protonated form. openochem.orgmasterorganicchemistry.com The resulting benzenesulfonic acid can then be converted to benzenesulfonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride. wikipedia.orgwikipedia.org
Alternatively, direct chlorosulfonation of benzene with chlorosulfuric acid (HSO₃Cl) can yield benzenesulfonyl chloride in a single step. wikipedia.orgwikipedia.org For substituted anilines, a Sandmeyer-type reaction provides another route. This involves diazotization of the aniline (B41778) followed by reaction with sulfur dioxide in the presence of a copper catalyst to generate the corresponding sulfonyl chloride. nih.gov A key feature of aromatic sulfonation is its reversibility, which can be exploited to either protect a position on an aromatic ring or to direct other substituents before the sulfonic acid group is removed under dilute acidic conditions. wikipedia.orglibretexts.org
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for forming the sulfonamide bond. cbijournal.comvedantu.com Sulfonyl chlorides are potent electrophiles that readily react with the nucleophilic amine. libretexts.orgwikipedia.org This reaction is robust and applicable to a wide range of amines and sulfonyl chlorides, making it a cornerstone of sulfonamide synthesis. libretexts.orgnih.gov The reaction is typically performed in the presence of a base to scavenge the HCl byproduct. cbijournal.comnih.gov While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.com The versatility of this amidation reaction has led to the synthesis of tens of thousands of structurally diverse sulfonamides for pharmaceutical research. libretexts.org
Derivatization Strategies and Analogue Synthesis
The benzenesulfonamide scaffold is a versatile template for creating libraries of compounds for structure-activity relationship (SAR) studies. Derivatization can occur at several positions: the sulfonamide nitrogen, the aromatic ring, or other functional groups present on the N-substituent.
One common strategy involves the N-alkylation or N-acylation of a parent sulfonamide. For instance, a pre-formed sulfonamide can be treated with an alkyl or acyl halide in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) to yield N-substituted derivatives. bioinfopublication.org
Another major approach is to use variously substituted benzenesulfonyl chlorides or substituted amines in the initial sulfonamide-forming reaction. This allows for the introduction of a wide range of functional groups onto the aromatic ring or the N-substituent. researchgate.netnih.gov For example, researchers have synthesized series of compounds by reacting various substituted aromatic amines with benzenesulfonyl chloride to explore their biological activities. researchgate.net Similarly, substituted benzenesulfonyl chlorides can be coupled with a specific amine to produce a library of analogues with modifications on the phenyl ring. nih.gov
More complex, multi-step syntheses can be employed to build intricate derivatives. Starting from a simple sulfonamide like sulfanilamide, a multi-step sequence involving acylation, cyclization, and condensation with various aldehydes can produce complex heterocyclic systems appended to the benzenesulfonamide core. rsc.org These strategies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govmdpi.commdpi.com
Table 1: Examples of Benzenesulfonamide Derivatization Strategies
| Starting Material(s) | Reagents/Conditions | Type of Modification | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| N-(2-methoxyphenyl) benzenesulfonamide + Alkyl Halides | Sodium Hydride, DMF | N-Alkylation of sulfonamide | N-Alkyl-N-aryl-benzenesulfonamides | bioinfopublication.org |
| 4-Aminobenzenesulfonamide (Sulfanilamide) + Chloroacetyl chloride, then Ammonium thiocyanate, then Aldehydes | K₂CO₃; Reflux in Ethanol; Sodium Acetate (B1210297) in Acetic Acid | Building a thiazolone ring system on the amine | 4-Thiazolone-based benzenesulfonamides | rsc.org |
| Substituted Anilines + Benzenesulfonyl Chloride | Pyridine, Acetone | Variation of N-aryl substituent | N-Aryl substituted benzenesulfonamides | researchgate.net |
| 4-Amino-9H-xanthen-9-one + Substituted Benzenesulfonyl Chlorides | Triethylamine, Chloroform | Variation of substituents on the benzene ring | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | nih.gov |
| Substituted Aniline + Sandmeyer Reaction, then Ammonia | NaNO₂, HCl, CuCl, SO₂; NH₃ | Formation of substituted benzenesulfonamide core | Substituted benzenesulfonamides | nih.gov |
Substitution Reactions on the Benzene Ring
The benzene ring of N-(2-Hydroxyethyl)benzenesulfinamide is subject to electrophilic aromatic substitution. The inherent electronic properties of the sulfonamide group significantly influence the reactivity of the ring and the orientation of incoming electrophiles. The sulfonamide functional group is generally considered an electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. This inductive effect deactivates the benzene ring, making it less reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com
Consequently, electrophilic substitution reactions on this compound typically require harsher conditions (e.g., higher temperatures or stronger catalysts) to proceed at a reasonable rate. The electron-withdrawing nature of the sulfonamide group directs incoming electrophiles primarily to the meta position. msu.edulibretexts.org This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing group, whereas the meta intermediate is comparatively less destabilized. msu.edu
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(2-Hydroxyethyl)-3-nitrobenzenesulfinamide |
| Bromination | Br₂, FeBr₃ | 3-Bromo-N-(2-hydroxyethyl)benzenesulfinamide |
| Sulfonation | Fuming H₂SO₄ | 3-(N-(2-Hydroxyethyl)sulfinamoyl)benzenesulfonic acid |
Modifications at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and a proton that can participate in various reactions. The hydrogen atom is weakly acidic and can be removed by a suitable base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for the introduction of new substituents at the nitrogen center. This process, known as N-alkylation or N-acylation, is a common strategy for modifying sulfonamide-containing molecules.
For instance, deprotonation with a base like sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide) would yield an N-alkylated product. Similarly, reaction with an acyl chloride in the presence of a base like pyridine would result in an N-acylated derivative. These modifications can significantly alter the chemical and physical properties of the parent compound.
Table 2: N-Sulfonamide Modification Reactions
| Reaction Type | Reagents | General Product Structure |
|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(2-hydroxyethyl)benzenesulfinamide |
Transformations of the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl group is a key site for functional group transformations, primarily through oxidation and reduction reactions.
The primary alcohol of the hydroxyethyl side chain can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The electrooxidation of other compounds containing a 2-hydroxyethyl group has been shown to yield the corresponding acetic acid derivatives. researchgate.net
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would typically convert the primary alcohol into the corresponding aldehyde, N-(2-oxoethyl)benzenesulfinamide. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would lead to the more fully oxidized product, N-(carboxymethyl)benzenesulfinamide, which is a carboxylic acid.
Table 3: Oxidation of the Hydroxyethyl Group
| Oxidizing Agent Category | Example Reagents | Product |
|---|---|---|
| Mild | Pyridinium chlorochromate (PCC) | N-(2-Oxoethyl)benzenesulfinamide (Aldehyde) |
The term "reduction" in this context primarily refers to the conversion of the oxidized forms of the hydroxyethyl moiety (the aldehyde and carboxylic acid) back to the original primary alcohol. The alcohol functional group itself is already in a reduced state and is generally not susceptible to further reduction under standard conditions.
The aldehyde derivative, N-(2-oxoethyl)benzenesulfinamide, can be readily reduced back to this compound using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reduction of the carboxylic acid derivative, N-(carboxymethyl)benzenesulfinamide, requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to achieve the conversion back to the primary alcohol. Research on related N-hydroxy-sulfonamides has also explored their reduction back to the corresponding sulfonamide. researchgate.net
Table 4: Reduction of Hydroxyethyl Derivatives
| Starting Material | Example Reducing Agents | Product |
|---|---|---|
| N-(2-Oxoethyl)benzenesulfinamide | Sodium borohydride (NaBH₄) | This compound |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks. However, specific ¹H and ¹³C NMR data for N-(2-Hydroxyethyl)benzenesulfinamide could not be located in the conducted searches.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy would be utilized to identify the chemical environment of the different protons within the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group, the hydroxyl proton, and the proton attached to the nitrogen atom. The chemical shifts, integration, and multiplicity of these signals would provide critical information for assigning the structure. Despite its importance, no experimental ¹H NMR data for this compound has been found.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would display unique signals for each carbon atom in the benzene ring and the hydroxyethyl group. The chemical shifts of these signals would confirm the presence of aromatic and aliphatic carbons, as well as carbons bonded to heteroatoms like oxygen, nitrogen, and sulfur. Regrettably, specific ¹³C NMR data for this compound is not available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the S=O stretch of the sulfinamide, and C-H stretches of the aromatic and aliphatic portions. However, no published IR spectrum for this compound could be retrieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other fragment peaks that would aid in confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. This technique would be crucial for unequivocally confirming the molecular formula of this compound. Unfortunately, no experimental HRMS data for this specific compound has been reported in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to the π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the substituents on the ring. As with the other spectroscopic methods, no specific UV-Vis absorption data for this compound could be located.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for this compound is not publicly available at this time.
Detailed crystallographic information, which includes parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles, has not been deposited in accessible databases for this specific compound. Consequently, an analysis of its solid-state structure based on single-crystal X-ray diffraction cannot be provided.
Research in the field of structural chemistry relies on the dissemination of such data through resources like the Cambridge Crystallographic Data Centre (CCDC). The absence of an entry for this compound suggests that its crystal structure has either not yet been determined or the findings have not been published in the public domain. Further research would be required to crystallize this compound and perform the necessary diffraction studies to elucidate its three-dimensional atomic arrangement.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with high accuracy. nih.govchemrxiv.org DFT calculations for N-(2-Hydroxyethyl)benzenesulfinamide can elucidate its geometry, vibrational frequencies, and various molecular properties. mdpi.com These studies are fundamental to understanding the molecule's reactivity and stability. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, DFT calculations can determine the energies of these frontier orbitals and map their spatial distribution. This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules.
Conformational Analysis and Tautomeric Stability
The flexibility of the this compound molecule, particularly around its single bonds, allows for the existence of various conformers. Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements of the molecule by calculating the relative energies of different rotational isomers. nih.gov This is crucial as the biological activity of a molecule is often dependent on its specific conformation.
Furthermore, the potential for tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, can be investigated. DFT calculations can predict the relative stabilities of different tautomeric forms, providing insight into which form is likely to predominate under various conditions.
Molecular Docking Simulations for Ligand-System Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. tandfonline.comnih.gov These simulations provide valuable information on the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding. researchgate.net This information is instrumental in rational drug design and in understanding the potential mechanisms of action of the compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. wikipedia.org For this compound and its analogues, QSAR studies can be used to predict their biological activities and to guide the design of new derivatives with enhanced potency. nih.gov The development of a robust QSAR model can significantly reduce the time and cost associated with the discovery of new therapeutic agents. herts.ac.uk
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and interactions of this compound in a simulated biological environment, such as in solution or bound to a protein. mdpi.com These simulations offer insights into the stability of ligand-protein complexes predicted by molecular docking and can help to elucidate the energetic and entropic contributions to binding.
Wavefunction Studies
Wavefunction-based quantum mechanical methods, while often more computationally intensive than DFT, can provide highly accurate descriptions of electronic structure. nih.gov These methods can be used to calculate a variety of molecular properties and to study phenomena where DFT may be less reliable. For this compound, wavefunction studies can be employed to validate DFT results and to investigate excited state properties, which are important for understanding the molecule's response to light.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Character of the Sulfonamide Nitrogen
The nitrogen atom in the sulfonamide group of N-(2-Hydroxyethyl)benzenesulfonamide exhibits nucleophilic properties, primarily demonstrated through N-alkylation reactions. A common and environmentally favorable method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. ionike.comionike.com This process avoids the formation of harmful byproducts often associated with traditional methods that use alkyl halides. ionike.com
The general mechanism involves the catalyst temporarily abstracting a hydride from the alcohol to form a more reactive carbonyl compound (an aldehyde or ketone). ionike.com This intermediate then undergoes a nucleophilic condensation reaction with the sulfonamide nitrogen to generate an imine. Finally, the imine is reduced by the catalyst using the initially "borrowed" hydrogen to yield the N-alkylated sulfonamide and regenerate the catalyst. ionike.com Water is the only byproduct of this process. organic-chemistry.org
Various transition metal catalysts have been shown to be effective for this transformation, including systems based on iron, copper, and manganese. ionike.comionike.comacs.org For instance, a catalyst system of FeCl2/K2CO3 has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Similarly, manganese dioxide (MnO2) has been employed as a readily available and less toxic catalyst for the N-alkylation of sulfonamides and amines with alcohols under solvent-free conditions and in the presence of air. organic-chemistry.org Copper-based catalysts, such as copper acetate (B1210297) with potassium carbonate, are also highly efficient for these reactions. ionike.com
| Catalyst System | Alkylating Agent Type | Key Features | Reference |
|---|---|---|---|
| FeCl2 / K2CO3 | Benzylic Alcohols | Environmentally benign; high selectivity and yields (>90%). | ionike.com |
| Mn(I) PNP pincer complex / K2CO3 | Benzylic and Aliphatic Alcohols | High atom economy; requires only 1 equivalent of alcohol. | acs.org |
| Cu(OAc)2 / K2CO3 | Benzylic Alcohols | Efficient under air; proceeds via a transfer hydrogenation mechanism. | ionike.com |
| MnO2 (catalytic) | Various Alcohols | Solvent-free, operates under air; green alkylating method. | organic-chemistry.org |
Electrophilic Reactivity on the Aromatic Ring
The benzene (B151609) ring of the N-(2-Hydroxyethyl)benzenesulfonamide scaffold is subject to electrophilic aromatic substitution. The sulfonamide group (-SO2NHR) is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl portion. This influences the position of incoming electrophiles.
While specific studies on the direct halogenation of N-(2-Hydroxyethyl)benzenesulfonamide are not prevalent, related structures undergo such modifications. For example, the synthesis of potent anti-influenza agents involved the preparation of a 2-chloro analogue of a disubstituted benzenesulfonamide (B165840) derivative. nih.gov This was achieved through a sequence involving a Sandmeyer reaction on an aniline (B41778) precursor, demonstrating a viable route to introduce halogens onto the aromatic ring. nih.gov
Similarly, nitration of the aromatic ring is a feasible transformation. The existence of compounds like N-(2-Hydroxyethyl)-2-methyl-5-nitrobenzenesulfonamide indicates that a nitro group can be introduced onto the benzenesulfonamide ring, which is a classic electrophilic aromatic substitution reaction. ncats.io
Redox Transformations of the Sulfonamide and Hydroxyethyl (B10761427) Moieties
Both the sulfonamide and the hydroxyethyl functional groups within the molecule can undergo redox transformations.
Sulfonamide Moiety: The sulfonamide group is generally stable to oxidation as the sulfur atom is in its highest oxidation state (S(VI)). However, it can be reduced. Under specific conditions, the sulfonamide group can be reduced to an amine. A more common transformation is the reductive cleavage of the N-S bond, which is often used as a deprotection strategy for amines. mdpi.com Furthermore, related N-hydroxy-sulfonamides can be reduced to their corresponding sulfonamides, a reaction catalyzed by enzymes like the mitochondrial amidoxime (B1450833) reducing component (mARC). researchgate.net
Hydroxyethyl Moiety: The primary alcohol of the hydroxyethyl group is susceptible to oxidation. It can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions used. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using reagents like K2S2O8 highlights the reactivity of C-H bonds adjacent to the sulfonamide nitrogen, a process that can be seen as analogous to the oxidation of the alcohol moiety. beilstein-journals.org
| Moiety | Transformation | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Hydroxyethyl (Alcohol) | Oxidation | KMnO4 or CrO3 | Aldehyde or Carboxylic Acid | |
| Sulfonamide | Reduction | Catalytic hydrogenation or LiAlH4 | Amine (after N-S cleavage) |
Kinetic Studies of Chemical Reactions Involving N-(2-Hydroxyethyl)benzenesulfonamide Scaffolds
Kinetic studies provide insight into the reaction mechanisms and rate-limiting steps of transformations involving benzenesulfonamide scaffolds. A detailed investigation into the copper-catalyzed N-alkylation of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, a reaction closely related to the alkylation of N-(2-Hydroxyethyl)benzenesulfonamide, revealed important mechanistic details. ionike.com
Catalytic Roles of Related Hydroxyethyl-Containing Compounds in Organic Synthesis
The hydroxyethyl group, particularly when part of a larger molecular scaffold, can play a significant role in catalysis. Compounds containing the N-(2-hydroxyethyl) moiety can act as ligands for metal catalysts or as organocatalysts themselves.
For example, N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids have been investigated for their catalytic properties. These compounds can serve as effective solvents or catalysts in organic reactions such as the Heck coupling reaction. researchgate.net The presence of the hydroxyethyl group can influence the solubility, stability, and catalytic activity of the system. researchgate.net
In the broader field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, amine-containing structures are fundamental. nih.govmdpi.com The N-(2-hydroxyethyl)amine motif can participate in hydrogen bonding, which is a key interaction in many organocatalytic transition states. For instance, secondary amines have been employed as organocatalysts for remote, chemoselective C(sp3)-H hydroxylation reactions. nih.gov While not directly a sulfonamide, this demonstrates the catalytic potential of the functional groups present in N-(2-Hydroxyethyl)benzenesulfonamide. The hydroxy group can modulate the catalyst's properties or participate in bifunctional catalysis, where one part of the molecule activates the nucleophile and another activates the electrophile.
Advanced Applications in Organic Synthesis and Chemical Research
Function as Key Intermediates and Building Blocks in Multi-Step Syntheses
In the realm of organic chemistry, the strategic construction of complex molecules often relies on the use of stable, functionalized building blocks. N-(2-Hydroxyethyl)benzenesulfinamide and related structures, such as 2-hydroxyalkyl benzenesulfonamides, are recognized as important pharmacophoric elements and versatile intermediates for designing drug-like scaffolds. nih.gov The utility of this compound in multi-step synthesis stems from several key chemical properties.
The sulfonamide group itself is relatively unreactive and stable under a wide range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without disturbing this core structure. wikipedia.org Furthermore, the N-(2-hydroxyethyl) moiety provides a crucial point for chemical modification. The terminal hydroxyl (-OH) group is a primary alcohol, which serves as a reactive handle for a variety of subsequent chemical transformations, including:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Conversion into ethers through reactions like the Williamson ether synthesis.
Oxidation: Oxidation to form the corresponding aldehyde or carboxylic acid.
Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) to facilitate substitution with other nucleophiles.
This ability to be readily functionalized makes this compound a valuable precursor for creating more complex molecular architectures. Flow chemistry processes, which link multiple synthetic steps into a continuous sequence, often rely on such robust intermediates to rapidly generate target molecules with high purity, avoiding extensive purification procedures between steps. syrris.jp
Development of Sulfonamide-Containing Scaffolds as Chemical Probes for Molecular Targets
Chemical probes are small molecules designed to interact with specific molecular targets, such as proteins, to study their function in a cellular context. The development of these probes is a cornerstone of chemical biology. Sulfonamide-containing scaffolds are frequently used in the design of such tools due to their well-defined binding properties with certain classes of enzymes. nih.govacs.org
This compound serves as an excellent foundational structure for creating targeted chemical probes. The design of these probes typically involves three key components: a recognition element, a linker, and a reporter or reactive group.
Recognition Element: The benzenesulfonamide (B165840) core acts as the "warhead" or recognition element, which can selectively bind to the active site of target proteins, most notably metalloenzymes like carbonic anhydrases. acs.orgmdpi.com
Linker and Reporter Group: The N-(2-hydroxyethyl) tail is an ideal linker. The hydroxyl group can be used to covalently attach various functional moieties, such as:
Fluorophores (e.g., Fluorescein, Naphthalimide): To create fluorescent probes that allow for visualization and quantification of the target via fluorescence microscopy or anisotropy. acs.orgmdpi.com
Biotin: To enable the capture, isolation, and identification of the target protein and its binding partners through affinity purification techniques. nih.gov
Photoreactive Groups (e.g., Benzophenone, Diazirine): To generate photoaffinity probes. Upon UV irradiation, these probes form a covalent bond with the target, allowing for permanent labeling and subsequent identification. nih.gov
Clickable Handles (e.g., Alkynes): To attach reporter groups in a highly efficient and specific manner using click chemistry. nih.gov
The strategic placement of these functional groups is critical for the probe's efficacy. Research has shown that while the position of a clickable alkyne handle may have little effect on the inhibitory potency of a sulfonamide probe, it can significantly impact the efficiency of target labeling. nih.gov
Table 1: Components of Sulfonamide-Based Chemical Probes
| Component | Function | Example Moiety in Probe Design | Relevant Compound Class |
| Recognition Element | Binds selectively to the molecular target. | Benzenesulfonamide | Carbonic Anhydrase Inhibitors |
| Linker | Connects the recognition element to the reporter/reactive group. | N-alkyl chain (e.g., from N-(2-hydroxyethyl)) | N-substituted sulfonamides |
| Reporter Group | Enables detection and/or isolation of the probe-target complex. | Fluorescein, Biotin, Naphthalimide | Fluorescent Probes, Affinity Probes |
| Reactive Group | Forms a covalent bond with the target upon activation. | Benzophenone, Diazirine, Sulfonyl Fluoride | Photoaffinity Probes, Covalent Probes |
Investigation as Modulators of Enzyme Activity in Chemical Biology
The sulfonamide functional group is a well-established pharmacophore, renowned for its ability to inhibit specific enzymes, particularly zinc-containing metalloenzymes. nih.gov The primary mechanism involves the sulfonamide moiety binding to the catalytic zinc ion within the enzyme's active site. nih.gov Aromatic and heterocyclic sulfonamides are the most studied classes of carbonic anhydrase inhibitors (CAIs). nih.gov
In its protonated state, the sulfonamide is neutral. However, within the microenvironment of the CA active site, the nitrogen atom deprotonates to form an anion (-SO₂NH⁻). This negatively charged nitrogen then coordinates directly with the positively charged Zn²⁺ ion, anchoring the inhibitor in place and blocking the enzyme's catalytic activity. nih.govelsevierpure.com
The inhibitory potency and isoform selectivity of sulfonamide-based modulators can be finely tuned through chemical modifications to the scaffold. researchgate.net Substitutions on the aromatic ring or on the sulfonamide nitrogen can introduce new interactions with amino acid residues lining the active site cavity, thereby enhancing binding affinity and selectivity for one enzyme isoform over another. elsevierpure.com Aliphatic sulfonamides have also been shown to be an effective class of CAIs, and introducing substituents on the aliphatic carbon can similarly modulate affinity. nih.gov
This compound fits this profile as a potential enzyme modulator. The benzenesulfonamide core provides the essential zinc-binding group, while the N-hydroxyethyl substituent can influence its binding profile and selectivity through interactions with active site residues.
Table 2: Inhibition Data for Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | Substitution | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 1 | 4-(7-methoxy-coumarin-4-yl-acetamido) | 73 | 9.1 | 128 | 104 |
| 2 | 4-Amino-6-trifluoromethyl-1,3-disulfonamide (derivatized) | 120 | 36 | 5.9 | 14.2 |
| 3 | Unsubstituted Benzenesulfonamide | 250 | 12 | 25 | 5.7 |
| 4 | 4-Sulfamoylbenzenesulfonamide | 131 | 10.2 | 55 | 58 |
Kᵢ (inhibition constant) values indicate the concentration of inhibitor required to produce half-maximum inhibition. Lower values denote higher potency. Data extracted from related studies on substituted benzenesulfonamides. elsevierpure.com
Role of the Sulfonamide Functional Group in Drug Design Principles (Non-Biological Context)
Beyond its direct interactions with biological targets, the sulfonamide functional group possesses a unique set of physicochemical properties that make it highly valuable in the non-biological context of rational drug design. researchgate.net These properties influence a molecule's stability, solubility, and ability to mimic other essential chemical groups.
One of the most significant roles of the sulfonamide group is as a bioisostere for the carboxylic acid group. nih.govuaeu.ac.ae Bioisosteres are chemical groups that can be interchanged without significantly altering a molecule's biological activity, but which can improve its pharmacokinetic or physicochemical properties. semanticscholar.org While structurally different, sulfonamides can mimic carboxylic acids in several ways:
Hydrogen Bonding: The distance between the two oxygen atoms of the sulfonyl group is similar to that between the two oxygens of a carboxylate anion, allowing it to establish a similar geometry of hydrogen bonds with a target receptor. nih.gov
Acidity: While typically less acidic (pKa ≈ 10) than carboxylic acids (pKa ≈ 4-5), the pKa of a sulfonamide can be lowered to become comparable by incorporating appropriate electron-withdrawing substituents. nih.gov
This substitution can be advantageous. For example, replacing a carboxylic acid with a sulfonamide has been shown to increase the efficacy of angiotensin II receptor antagonists threefold. tandfonline.comzu.ac.ae
Furthermore, the sulfonamide group offers greater metabolic stability compared to other functional groups like amides. researchgate.net The S-N bond is inherently more resistant to enzymatic cleavage in physiological systems, which can lead to a longer duration of action for a potential drug molecule. researchgate.net The tetrahedral geometry of the sulfur atom in a sulfonamide also imparts a rigid, three-dimensional structure, which can be beneficial for locking a molecule into a specific conformation required for binding to its target. wikipedia.org
Table 3: Comparison of Physicochemical Properties: Sulfonamide vs. Carboxylic Acid
| Property | Sulfonamide Group (-SO₂NHR) | Carboxylic Acid Group (-COOH) |
| Acidity (pKa) | ~10 (can be lowered with EWG) | ~4-5 |
| Geometry | Tetrahedral at sulfur | Planar |
| Hydrogen Bond Acceptors | Two oxygen atoms | Two oxygen atoms |
| Hydrogen Bond Donor | One N-H (for primary/secondary) | One O-H |
| Metabolic Stability | Generally high; resistant to hydrolysis | Can undergo glucuronidation and other metabolic transformations |
| Bioisosteric Role | Acts as a non-classical isostere for carboxylic acid | --- |
Structure Activity Relationship Sar Studies of Benzenesulfonamide Analogues
Impact of Substituent Electronic and Steric Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of benzenesulfonamide (B165840) analogues are significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the sulfonamide group. These modifications can alter electron density, molecular shape, and interaction capabilities, thereby tuning the compound's behavior.
Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the benzene (B151609) ring modifies the electron density of the entire molecule, including the sulfonamide moiety. Generally, more electron-rich ligands can lower the activation energy for certain reactions, such as oxidative addition. nih.govresearchgate.net Conversely, electron-rich ligands have been shown to slow the rate of reductive elimination in metal-catalyzed reactions. nih.gov In the context of biological activity, however, the influence of electronic effects can be complex. For instance, in a study of benzenesulfonamide analogues as NLRP3 inflammasome inhibitors, moving a methoxy (B1213986) group (an EDG) from the ortho to the para position on a benzamide (B126) moiety led to a significant loss of inhibitory potency, while moving it to the meta position retained potency. nih.gov This suggests that the electronic influence is not the sole determinant of activity and its effect is highly dependent on its position and interaction with a specific biological target. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric effects) play a crucial role in determining how a molecule can interact with its environment, such as a receptor's binding pocket. Studies on various benzenesulfonamide analogues have shown that bulky substituents can either enhance or diminish activity depending on the specific target. For NLRP3 inflammasome inhibitors, bulky substituents with rotational flexibility were found to be preferable for improving inhibitory potency. nih.gov This indicates that hydrophobic interactions within a specific domain may be important for the observed biological activity. nih.gov However, in other systems, increased steric bulk can hinder the necessary interactions. For example, a less bulky P,N-ligand in a gold-catalyzed reaction was shown to improve the rate of thiol coordination to the metal center. nih.gov
The interplay between electronic and steric effects is summarized in the table below.
| Substituent Type | General Effect on Reactivity/Properties | Example from Analogues |
| Electron-Donating Groups (EDGs) | Can increase electron density on the ring and sulfonamide group, potentially influencing pKa and nucleophilicity. May accelerate oxidative addition reactions. nih.govresearchgate.net | A meta-positioned methoxy group on a related analogue retained biological potency, while a para-positioned one did not, suggesting a complex positional effect. nih.gov |
| Electron-Withdrawing Groups (EWGs) | Decrease electron density, can increase the acidity of the sulfonamide N-H proton. | Moving a chloro substituent on the phenyl ring of an analogue resulted in a significant decrease in inhibitory potency on IL-1β release. nih.gov |
| Bulky/Sterically Hindering Groups | Can restrict bond rotation and influence the molecule's preferred conformation. May enhance binding through hydrophobic interactions or hinder it by preventing access to a binding site. | Bulky substituents with rotational flexibility were found to improve the inhibitory potency of certain benzenesulfonamide analogues. nih.gov |
| Flexible Moieties | The degree of flexibility or rigidity in a substituent can influence binding affinity and selectivity for biological targets. researchgate.net | In a study on Vibrio cholerae carbonic anhydrase inhibitors, the flexibility of moieties attached to the benzenesulfonamide scaffold influenced inhibitory activity and isoform selectivity. researchgate.net |
Correlation of Molecular Descriptors with Observed Chemical Phenomena
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. nih.gov In the study of benzenesulfonamide analogues, molecular descriptors are calculated to quantify various aspects of the molecule's structure. These descriptors are then used to build mathematical models that can predict the activity of new, unsynthesized compounds. nih.gov
Commonly used molecular descriptors include:
Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is an effective parameter for predicting the nature of molecular interactions between a drug and its target protein. nih.gov
Hydrophobicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, logP, is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.
Electronic Descriptors: These relate to the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO can affect the molecule's reactivity. mdpi.com
Steric Descriptors: These quantify the size and shape of the molecule.
QSAR studies on benzenesulfonamide derivatives have successfully developed models to predict anticancer activity. nih.gov In one such study, a model was built using automatically calculated molecular descriptors, and its predictive power was validated using a test set of compounds. nih.gov The strong correlation between the observed and predicted values demonstrated the effectiveness of the model in identifying potent anticancer agents. nih.gov These models help in understanding which structural features are most important for a desired chemical or biological effect.
| Molecular Descriptor | Significance in SAR/QSAR | Relevance to Benzenesulfonamide Analogues |
| Topological Polar Surface Area (TPSA) | Efficient in identifying the mechanism of action and the nature of drug-target interactions. nih.gov | Used to assess the drug-likeness of benzenesulfonamide derived compounds. nih.gov |
| LogP (Hydrophobicity) | Relates to membrane permeability and hydrophobic interactions within binding pockets. | A key parameter in ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling of benzenesulfonamide derivatives. nih.gov |
| HOMO/LUMO Energies | The energy gap between these orbitals is related to the chemical reactivity and stability of the molecule. mdpi.com | Used to understand how substituents modify the electronic properties and reactivity of the core structure. mdpi.com |
| Molecular Weight | A fundamental descriptor related to the size of the molecule. | Often used as a primary filter in drug-likeness assessments. |
Stereochemical Factors Influencing Compound Behavior
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that influences the behavior of benzenesulfonamide analogues, particularly in their interactions with chiral biological macromolecules like proteins and enzymes. The specific 3D shape of a molecule determines how well it can fit into a receptor's binding site.
Computational docking studies are often employed to understand these interactions. For benzenesulfonamide analogues designed as CXCR4 antagonists, molecular modeling revealed that potent compounds interact with key amino acid residues, such as Asp97 and Glu288, in the receptor's binding pocket. nih.gov The ability to form specific hydrogen bonds or salt bridges with these residues is highly dependent on the correct spatial orientation of the functional groups on the analogue. nih.gov
Furthermore, the conformational flexibility of substituents can play a significant role. The ability of a part of the molecule to rotate and adopt different spatial arrangements can be crucial for achieving an optimal fit within a binding site. researchgate.net Computational studies on benzenesulfonamide derivatives targeting Vibrio cholerae carbonic anhydrases revealed that the degree of flexibility or rigidity of certain moieties had a direct influence on the inhibitory activity and selectivity against different enzyme isoforms. researchgate.net For instance, a cyclic urea (B33335) function, which is more rigid than an amide or amine linker, conferred different activity profiles. researchgate.net This highlights that controlling the stereochemistry and conformational freedom of benzenesulfonamide analogues is a key strategy for developing potent and selective agents.
Future Research Directions and Emerging Areas
Green Chemistry Approaches for N-(2-Hydroxyethyl)benzenesulfonamide Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of N-(2-Hydroxyethyl)benzenesulfonamide and related compounds, several green strategies are being explored.
Key Research Findings:
Aqueous Media Synthesis: Traditional methods for sulfonamide synthesis often rely on volatile and toxic organic solvents. Recent research has demonstrated the feasibility of conducting these reactions in water, a benign and abundant solvent. rsc.orgnist.gov This approach not only reduces the environmental footprint but can also simplify product isolation, often requiring only filtration after acidification. nist.gov
Energy-Efficient Methodologies: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as energy-efficient alternatives to conventional heating. acs.org These techniques can significantly reduce reaction times and improve yields for the synthesis of sulfonamide derivatives. acs.org
Sustainable Catalysis and Reagents: The development of recyclable catalysts and the use of greener reagents are central to sustainable synthesis. One-pot methods that combine multiple reaction steps without isolating intermediates are being developed to minimize solvent usage and waste generation. nih.govtandfonline.com For instance, a one-pot synthesis of sulfonamides from thiols can be achieved using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in sustainable solvents like water or ethanol. nih.govtandfonline.com
Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to batch processing for sulfonamide production. nih.gov This methodology allows for precise control over reaction parameters, leading to higher purity and yields while minimizing waste. nih.gov The use of eco-friendly co-solvents like polyethylene (B3416737) glycol (PEG) 400 further enhances the green credentials of flow synthesis. nih.gov
| Methodology | Key Advantages | Challenges and Considerations |
|---|---|---|
| Aqueous Media Synthesis | Environmentally benign, simplified workup, reduced use of organic solvents. rsc.orgnist.gov | Potential for hydrolysis of starting materials, solubility issues for nonpolar substrates. rsc.org |
| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, lower energy consumption. acs.org | Specialized equipment required, scalability can be a concern for some applications. |
| Sustainable Catalysis and One-Pot Reactions | Minimized waste, improved atom economy, reduced number of purification steps. nih.govtandfonline.com | Catalyst deactivation or recovery can be challenging, compatibility of reagents in one-pot systems. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions, high purity products. nih.gov | Initial setup costs can be higher, potential for clogging with solid byproducts. |
Computational Design and Virtual Screening of Novel Benzenesulfonamide (B165840) Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and virtual screening of novel molecules with desired properties. For benzenesulfonamide derivatives, these in silico methods are being used to predict biological activity, optimize structures, and identify promising new candidates for synthesis and testing.
Key Research Findings:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to develop predictive models for their inhibitory activity against various enzymes, such as 12-lipoxygenase. acs.org These models help in understanding the structural requirements for enhanced bioactivity and in designing new derivatives with improved potency. acs.orgresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Molecular docking studies have been instrumental in elucidating the binding modes of benzenesulfonamide derivatives with various enzymes, including carbonic anhydrases. researchgate.netmzcloud.org By visualizing these interactions, researchers can rationally design modifications to the benzenesulfonamide scaffold to improve binding affinity and selectivity. acs.org
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. These models are used to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. This approach has been used to identify new benzenesulfonamide-based inhibitors for various targets. acs.org
Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. tandfonline.com This approach significantly reduces the time and cost associated with experimental high-throughput screening. For benzenesulfonamides, virtual screening has been used to identify novel cyclooxygenase-2 (COX-2) inhibitors by docking libraries of quinazolinone-benzenesulfonamide derivatives into the active site of the enzyme. tandfonline.com
| Technique | Application in Benzenesulfonamide Research | Key Outcomes |
|---|---|---|
| QSAR/3D-QSAR | Predicting biological activity based on structural features. acs.orgresearchgate.net | Identification of key structural determinants for activity, guiding the design of more potent analogs. acs.org |
| Molecular Docking | Simulating the binding of benzenesulfonamide derivatives to target proteins. researchgate.netmzcloud.org | Understanding binding modes, rationalizing structure-activity relationships, and designing modifications for improved affinity. acs.org |
| Pharmacophore Modeling | Defining the essential features for biological activity and searching for new scaffolds. acs.org | Discovery of novel chemical classes of benzenesulfonamide-based compounds with potential therapeutic applications. |
| Virtual Screening | Rapidly screening large compound libraries for potential hits against a specific target. tandfonline.com | Efficient identification of promising lead compounds for further experimental validation, reducing discovery timelines. tandfonline.com |
Exploration of New Chemical Transformations and Cascade Reactions
The development of novel chemical reactions and synthetic strategies is crucial for expanding the chemical space accessible from a given scaffold. For benzenesulfonamides, researchers are exploring new transformations and cascade reactions to create structurally complex and diverse molecules that would be difficult to synthesize using traditional methods.
Key Research Findings:
C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. The development of methods for the C-H amination of arenes with sulfonamides allows for the direct formation of the C-N bond, offering a more atom-economical route to N-aryl sulfonamides.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become standard tools for the synthesis of N-aryl sulfonamides. nih.gov Recent advancements in this area focus on the use of more efficient catalysts and milder reaction conditions, as well as expanding the scope of coupling partners to include aryl chlorides and other less reactive electrophiles. nih.gov
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. A notable example is the Lewis acid-catalyzed cascade reaction of 3-(2-benzenesulfonamide)propargylic alcohols, which proceeds through the trapping of an allene (B1206475) carbocation, electrophilic cyclization, and intramolecular Friedel-Crafts alkylation to afford complex spiro[indene-benzosultam] skeletons. acs.orgnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. This approach has been applied to the synthesis of sulfonamides through the coupling of aryl radicals, generated from various precursors, with SO₂ surrogates and amines. researchgate.net This method offers a transition-metal-free alternative for the construction of the sulfonamide linkage.
Integration with High-Throughput Methodologies for Chemical Discovery
High-throughput methodologies, including automated synthesis and high-throughput screening (HTS), are transforming the process of chemical discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. The integration of these techniques with the chemistry of benzenesulfonamides is accelerating the identification of new molecules with valuable properties.
Key Research Findings:
Automated Flow Synthesis: Fully automated flow-through systems have been developed for the synthesis of sulfonamide libraries. acs.orgnih.gov These systems can perform multi-step syntheses, including N-alkylation and deprotection steps, in a continuous and automated fashion, allowing for the rapid generation of arrays of compounds with high purity. acs.orgnih.gov This technology is particularly well-suited for creating libraries of N-substituted benzenesulfonamides for screening purposes.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against a specific biological target. This approach has been used to identify FDA-approved drugs, including sulfonamides, that can be repurposed for new therapeutic applications, such as bactericidal agents against small-colony variants of Staphylococcus aureus. nih.gov
Combinatorial Chemistry: The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds, are well-suited for the synthesis of benzenesulfonamide libraries. By varying the substituents on both the benzenesulfonyl and the amine moieties, diverse libraries can be created for screening.
| Methodology | Application | Impact on Chemical Discovery |
|---|---|---|
| Automated Flow Synthesis | Rapid generation of sulfonamide libraries. acs.orgnih.gov | Accelerates the synthesis of diverse compound arrays for screening, improving the efficiency of lead discovery. nih.gov |
| High-Throughput Screening (HTS) | Screening large libraries for biological activity. nih.gov | Enables the rapid identification of hit compounds from large and diverse chemical libraries, facilitating drug repurposing and new lead discovery. nih.gov |
| Combinatorial Chemistry | Systematic synthesis of diverse sulfonamide derivatives. | Provides a powerful tool for exploring a wide range of chemical space around the benzenesulfonamide scaffold. |
Advanced Spectroscopic Method Development for Complex Systems Analysis
The detailed characterization of molecular structure and interactions is fundamental to understanding chemical and biological processes. The development of advanced spectroscopic methods provides powerful tools for analyzing complex systems involving benzenesulfonamides, from their conformational dynamics to their interactions with biological macromolecules.
Key Research Findings:
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. 1D and 2D NMR techniques, including ¹H and ¹³C NMR, are routinely used to confirm the structure of newly synthesized benzenesulfonamide derivatives. rsc.org Advanced NMR methods are also employed to study the interactions of sulfonamides with biological targets, such as their binding to micelles, which can be characterized by changes in chemical shifts. acs.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the precise determination of molecular weights and elemental compositions of benzenesulfonamide derivatives. acs.org Tandem mass spectrometry (MS/MS) techniques are used to elucidate fragmentation patterns, which can aid in structure confirmation and the identification of metabolites in complex biological matrices. massbank.eu
X-ray Crystallography: Single-crystal X-ray crystallography provides definitive three-dimensional structural information for benzenesulfonamides and their complexes with proteins. nih.govtandfonline.com These crystal structures offer invaluable insights into the precise binding modes of sulfonamide inhibitors in the active sites of enzymes like carbonic anhydrase, guiding the rational design of more potent and selective inhibitors. nih.govtandfonline.com
Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in benzenesulfonamides, such as the symmetric and asymmetric stretching vibrations of the SO₂ group. researchgate.net These techniques are valuable for confirming the presence of the sulfonamide moiety and for studying intermolecular interactions, such as hydrogen bonding.
Q & A
Q. What are the optimal synthetic routes for N-(2-Hydroxyethyl)benzenesulfinamide, and how can reaction conditions be controlled to improve yield?
Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation of amines with sulfonyl chlorides. For this compound, a two-step approach is recommended:
- Step 1: React benzenesulfonyl chloride with 2-aminoethanol in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts.
- Step 2: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Key parameters: - Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Molar ratio: Use a 1.1:1 excess of sulfonyl chloride to ensure complete amine conversion.
Yield optimization: Adjust solvent polarity and stoichiometry based on intermediate stability (e.g., hydroxyethyl group sensitivity to oxidation) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the sulfonamide bond (characteristic S–N coupling) and hydroxyethyl group (δ ~3.5–4.0 ppm for CHOH). DEPT-135 distinguishes primary/secondary carbons.
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions critical for crystal packing) .
- FT-IR: Identify sulfonamide S=O stretches (~1350–1150 cm) and hydroxyl O–H (~3300 cm).
Validation: Cross-reference with computational data (DFT-optimized geometries) to resolve ambiguities in tautomeric forms .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis.
- Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert material (vermiculite).
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Documented safety data for analogs highlight moderate toxicity (LD > 500 mg/kg in rodents) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase, cyclooxygenase). Parameterize the hydroxyethyl group’s flexibility and hydrogen-bonding potential.
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA/GBSA).
- QSAR Studies: Corporate substituent effects (e.g., electron-withdrawing groups on the benzene ring) to predict activity against microbial targets .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time. For antimicrobial studies, follow CLSI guidelines for MIC determination.
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., oxidation of hydroxyethyl to carboxylic acid derivatives) that may alter activity .
- Statistical Analysis: Apply multivariate regression to isolate structural factors (e.g., logP, polar surface area) influencing potency discrepancies .
Q. How does modifying the hydroxyethyl group affect pharmacokinetics and target selectivity?
Answer:
- Hydrophilicity Adjustments: Replace the hydroxyethyl group with methoxyethyl (increased logP) or carboxylate (enhanced solubility). Assess via shake-flask logD measurements (pH 7.4).
- Enzymatic Stability: Incubate with liver microsomes (CYP450 isoforms) to compare metabolic half-lives. Fluorine substitution at β-position reduces oxidation .
- Target Engagement: Use SPR (Biacore) to measure binding kinetics (k/k) to sulfonamide-sensitive receptors (e.g., EGFR mutants).
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR Knockout Models: Generate cell lines lacking putative targets (e.g., CAIX in hypoxic cancer cells) to confirm on-target effects.
- Chemical Proteomics: Employ affinity-based probes (click chemistry-enabled sulfonamide analogs) to pull down interacting proteins, followed by MS/MS identification .
- Pathway Analysis: Integrate RNA-seq data (post-treatment) with KEGG/GO enrichment to map signaling cascades (e.g., apoptosis, ROS response) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
